molecular formula C9H3BrF3NO3 B3031182 5-Bromo-4-(trifluoromethyl)isatoic anhydride CAS No. 1820740-28-0

5-Bromo-4-(trifluoromethyl)isatoic anhydride

Cat. No.: B3031182
CAS No.: 1820740-28-0
M. Wt: 310.02
InChI Key: WMWMZNVTAJYSQV-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)isatoic anhydride (CAS 1820740-28-0) is a halogenated and fluorinated derivative of isatoic anhydride that serves as a versatile building block in organic synthesis and pharmaceutical research . Its molecular structure features a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring, which confer unique electronic and steric properties influencing its reactivity and stability . The compound has a molecular formula of C 9 H 3 BrF 3 NO 3 and a molecular weight of 310.02 g/mol . In medicinal chemistry, this anhydride is a key precursor for the synthesis of various heterocyclic compounds and is employed in the preparation of pharmaceuticals and agrochemicals . Its primary reaction involves ring-opening by nucleophiles such as amines, a key step in constructing functionalized molecules. Researchers must optimize reaction conditions, as the use of strong bases like sodium hydride at elevated temperatures can lead to ring-opening side products; milder bases and controlled temperatures are recommended to maximize yield . The compound is also used in biochemical research as a probe to study enzyme inhibition and protein-ligand interactions, where its functional groups can enhance binding affinity and specificity towards specific molecular targets . Key Identifiers • CAS Number: 1820740-28-0 • Molecular Formula: C 9 H 3 BrF 3 NO 3 • Molecular Weight: 310.02 g/mol • IUPAC Name: 6-bromo-7-(trifluoromethyl)-2H-benzo[d][1,3]oxazine-2,4(1H)-dione Handling and Usage This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO3/c10-5-1-3-6(2-4(5)9(11,12)13)14-8(16)17-7(3)15/h1-2H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWMZNVTAJYSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178029
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-bromo-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820740-28-0
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-bromo-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820740-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-bromo-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(trifluoromethyl)isatoic anhydride typically involves the reaction of 5-bromo-4-(trifluoromethyl)anthranilic acid with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-4-(trifluoromethyl)isatoic anhydride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe in biochemical assays to investigate the activity of specific enzymes and receptors .

Industry: The compound finds applications in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functional attributes .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)isatoic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key differences between 5-bromo-4-(trifluoromethyl)isatoic anhydride and its analogs:

Compound Substituents Molecular Formula Key Properties/Applications References
This compound 5-Br, 4-CF₃ C₉H₃BrF₃NO₃ High electrophilicity due to -CF₃; potential PET imaging or agrochemical precursors Inferred
5-Bromo-4-fluoroisatoic anhydride 5-Br, 4-F C₈H₃BrFNO₃ Moderate electron-withdrawing effects; used in heterocyclic synthesis
N-Benzylated isatoic anhydride N-Benzyl, unsubstituted ring C₁₅H₁₀N₂O₃ Enhanced stability for pharmaceutical intermediates (e.g., quinazolinones)
Isatoic anhydride (parent compound) No substituents C₈H₅NO₃ Versatile scaffold for antibiotics, herbicides (e.g., Bentazone)

Key Observations :

  • Steric Effects : The bulky -CF₃ group may hinder reactions at the 4-position, contrasting with smaller substituents like -F or -NH₂ .
Trifluoromethylation Challenges

The -CF₃ group’s strong electron-withdrawing nature complicates traditional substitution reactions. For example, trifluorooxadiazole synthesis () employs trifluoroacetic anhydride under controlled conditions, suggesting similar strategies might apply to the target compound.

Ring-Opening Reactions
  • With Amines : Isatoic anhydrides react with amines to form anthranilamides, but substituents dictate regioselectivity. For example, 5-bromo-4-fluoroisatoic anhydride may favor substitution at less hindered positions compared to the -CF₃ analog .
  • With Aldehydes/Ketones: The -CF₃ group could stabilize transition states in cyclization reactions, enabling novel heterocycles like isoindoloquinazolinones .

Physical and Spectroscopic Properties

  • IR Spectroscopy : The carbonyl stretching frequencies (1780–1725 cm⁻¹) in isatoic anhydrides shift with substituents. Electron-withdrawing groups like -Br and -CF₃ reduce wavenumbers due to increased conjugation .
  • Solubility : The -CF₃ group enhances solubility in organic solvents, contrasting with polar -NH₂ or -OH derivatives .

Biological Activity

5-Bromo-4-(trifluoromethyl)isatoic anhydride is a synthetic compound with significant biological activity, particularly in the realms of enzyme inhibition and medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological applications, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 5-bromo-4-(trifluoromethyl)anthranilic acid with phosgene or triphosgene under controlled conditions. This process is performed in an inert atmosphere, often utilizing solvents such as dichloromethane or chloroform. The resulting product is purified through recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions

The compound can undergo several types of reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Hydrolysis : Under acidic or basic conditions, it yields 5-bromo-4-(trifluoromethyl)anthranilic acid.
  • Oxidation and Reduction : Although less common, these reactions can occur under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, effectively blocking substrate access and catalytic function.

Enzyme Inhibition Studies

In biological research, this compound has been utilized to study enzyme inhibition. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for investigating biochemical assays related to enzyme activity .

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound could significantly inhibit the activity of specific enzymes, providing insights into its potential therapeutic applications in diseases where these enzymes are dysregulated.
  • Anticancer Activity : Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis

A comparison with similar compounds reveals that this compound exhibits unique properties due to the trifluoromethyl group. This group imparts higher electronegativity and lipophilicity, enhancing the compound's reactivity and binding affinity in biochemical assays. Below is a summary table comparing this compound with its analogs:

Compound NameElectronegativityLipophilicityBiological Activity
This compoundHighHighStrong enzyme inhibitor
5-Bromo-4-methylisatoic anhydrideModerateModerateModerate enzyme inhibition
5-Bromo-4-chloromethylisatoic anhydrideModerateLowWeak enzyme inhibition
5-Bromo-4-(difluoromethyl)isatoic anhydrideHighModerateModerate enzyme inhibition

Q & A

Basic: How can reaction conditions be optimized to minimize byproduct formation during N-benzylation of 5-Bromo-4-(trifluoromethyl)isatoic anhydride?

Methodological Answer:
Byproduct formation during N-benzylation is often linked to the sensitivity of the isatoic anhydride ring under harsh conditions. Evidence shows that using sodium hydride (NaH) as a base at elevated temperatures (e.g., 30°C) leads to ring-opening side reactions, reducing the desired product yield to 48% . To mitigate this:

  • Control temperature : Lower reaction temperatures (e.g., 0–25°C) stabilize the anhydride ring.
  • Base selection : Replace NaH with milder bases like cesium carbonate (Cs₂CO₃) to reduce nucleophilic attack on the anhydride.
  • Solvent choice : Use aprotic solvents (e.g., DMAc) to avoid hydrolysis.
  • Monitoring : Employ LC-MS or TLC to track byproduct formation during optimization .

Advanced: What strategies enhance stereoselectivity in cycloaddition reactions involving this compound?

Methodological Answer:
Enantioselective cycloadditions (e.g., [4+2] annulations) require precise catalyst design and reaction tuning. Key strategies include:

  • Catalyst selection : N-Heterocyclic carbene (NHC) catalysts (e.g., catalyst E in ) stabilize reactive intermediates like aza-o-quinone methides (aza-o-QMs), achieving >95% enantiomeric ratio (er) .
  • Temperature modulation : For electron-withdrawing substituents (e.g., Br, CF₃), lower temperatures (35°C) improve stereocontrol by slowing competing pathways .
  • Substrate scope : Trifluoromethyl ketones with para/meta substituents yield higher stereoselectivity (95:5–98:2 er) compared to ortho-substituted analogs .

Basic: What characterization techniques are critical for analyzing derivatives of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity and confirms ring-opening/closure events (e.g., anthraniloyl hydrazide formation) .
  • FT-IR : Detects carbonyl stretching (1700–1800 cm⁻¹) to monitor anhydride ring integrity .
  • Mass spectrometry (MS) : HRMS validates molecular weights of unstable intermediates (e.g., mixed anhydrides) .
  • X-ray crystallography : Resolves stereochemistry of dihydrobenzoxazinones or benzodiazepin-diones .

Advanced: How do NHC catalysts mediate enantioselective annulations with trifluoromethyl ketones?

Methodological Answer:
NHCs generate chiral aza-o-QM intermediates via decarboxylation of the anhydride. Computational studies (DFT) reveal:

  • Transition state stabilization : The NHC’s chiral pocket directs trifluoromethyl ketone approach, favoring a concerted [4+2] pathway over stepwise mechanisms.
  • Steric effects : Bulky NHC substituents (e.g., mesityl groups) disfavor racemic pathways, achieving 97:3 er .
  • Electrophile tuning : Electron-deficient trifluoromethyl ketones enhance reactivity without compromising selectivity .

Basic: How do solvent choices affect microwave-assisted synthesis of benzodiazepin-diones from this compound?

Methodological Answer:

  • Polar protic solvents : Glacial acetic acid enhances yields (up to 71%) by forming reactive mixed anhydrides, while avoiding side products like dimers/trimers .
  • Aprotic solvents : DMF or DMSO increase reaction rates but require higher temperatures (150–170°C), risking decomposition .
  • Microwave parameters : Optimal conditions (130°C, 3 min irradiation) balance solubility and energy input .

Advanced: What computational insights explain the reactivity of this compound?

Methodological Answer:

  • DFT studies : Predict regioselectivity in nucleophilic attacks (e.g., isatoic anhydride’s C4 position reacts with phenyl isocyanate due to higher electrophilicity) .
  • Global reactivity indices : Electron-withdrawing groups (Br, CF₃) increase electrophilicity, making the anhydride prone to ring-opening in basic conditions .
  • MD simulations : Solvent interactions (e.g., HAP NPs in aqueous media) stabilize transition states in multi-component reactions .

Basic: What are typical reactions of this compound with amines or aldehydes?

Methodological Answer:

  • With amines : Forms anthraniloyl hydrazides (e.g., methylhydrazine yields 1-(o-aminobenzoyl)-1-methylhydrazine), precursors for triazepinones .
  • With aldehydes : Three-component reactions (anhydride + aldehyde + ammonium acetate) catalyzed by HAP NPs yield dihydroquinazolinones (70–85% yields) .
  • With α-amino acids : Microwave-assisted condensation produces benzodiazepin-diones, though charged amino acids (e.g., lysine) require solvent optimization .

Advanced: How is this compound applied in RNA acylation for nucleic acid separation?

Methodological Answer:

  • Biotin conjugation : Pyridine-based isatoic anhydrides (e.g., derivative 15f) selectively acylate RNA 2'-OH groups at room temperature, minimizing DNA contamination.
  • Streptavidin capture : Biotinylated RNA adducts bind magnetic beads, enabling purification via disulfide cleavage. RT-PCR confirms RNA integrity post-extraction .

Basic: How to handle and stabilize this compound in storage?

Methodological Answer:

  • Moisture control : Store under inert gas (N₂/Ar) in desiccators to prevent hydrolysis.
  • Temperature : Keep at –20°C for long-term stability; ambient temperatures risk ring-opening in humid conditions .
  • Solvent compatibility : Dissolve in anhydrous DMF or THF for reactions, avoiding protic solvents .

Advanced: Can derivatives of this compound act as serine protease inhibitors?

Methodological Answer:

  • Mechanism : Positively charged substituents (e.g., guanidinium) irreversibly inhibit trypsin-like enzymes via covalent binding to the active site.
  • Selectivity : Substituent steric bulk (e.g., CF₃ groups) reduces chymotrypsin inhibition, achieving >10-fold selectivity for trypsin .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-(trifluoromethyl)isatoic anhydride
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-(trifluoromethyl)isatoic anhydride

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